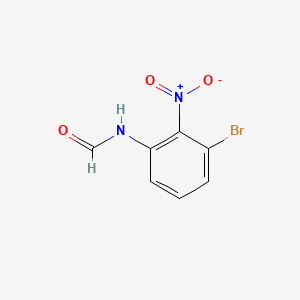

N-(3-Bromo-2-nitrophenyl)formamide

説明

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic organic compound characterized by a benzene (B151609) ring substituted with a formamide (B127407) group, a nitro group, and a bromine atom. Its molecular structure, featuring an electron-withdrawing nitro group ortho to the formamide and a bromine atom at the meta-position, imparts specific reactivity that is of significant interest to synthetic chemists. The compound serves as a versatile building block for the synthesis of more complex molecules. The strategic placement of the bromo and nitro substituents allows for a variety of chemical transformations, such as the reduction of the nitro group to an amine, nucleophilic substitution of the bromine atom, and oxidation of the formamide group.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1215205-92-7 chemicalbook.comcookechem.comchemicalbook.com |

| Molecular Formula | C₇H₅BrN₂O₃ chemicalbook.comcookechem.com |

| Molecular Weight | 245.03 g/mol cookechem.com |

| Alternate Names | N-Formyl 3-bromo-2-nitroaniline (B1288878) chemicalbook.com |

Aryl formamides, the class of compounds to which this compound belongs, are of substantial importance in organic synthesis. They are crucial intermediates in the production of various pharmaceuticals, including fluoroquinolones and imidazoles. The formamide group itself can serve multiple roles in a synthetic sequence.

Key roles of aryl formamides include:

Precursors: They are pivotal precursors for synthesizing isocyanides, formamidines, and oxazolidinones. d-nb.info

Protecting Groups: The formyl group can be used as a protecting group for amines during multi-step syntheses, such as in peptide synthesis.

C1 Feedstock: Formamides can act as a source of a single carbon atom (C1 feedstock) in the construction of more complex molecular frameworks, particularly in heterocyclic chemistry. researchgate.net

Organocatalysts: Certain N-formamides have been employed as Lewis base organocatalysts in reactions like allylation.

The synthesis of aryl formamides is typically achieved through the N-formylation of the corresponding anilines. A variety of reagents and methods have been developed for this transformation, utilizing formic acid or its derivatives under different catalytic conditions to achieve high yields. mdpi.com

Halogenated nitroaromatic compounds are a significant class of chemicals that serve as fundamental starting materials and intermediates across the chemical industry. nih.gov They are extensively used in the synthesis of a wide array of commercial products, including dyes, polymers, pesticides, insecticides, and explosives. nih.govmdpi.com The presence of both a halogen and a nitro group on an aromatic ring provides two reactive sites that can be selectively manipulated in subsequent synthetic steps.

The selective catalytic hydrogenation of halogenated nitroaromatics to the corresponding haloanilines is a particularly important industrial reaction. ccspublishing.org.cnacs.org These haloanilines are key intermediates for manufacturing pharmaceuticals and dyes. ccspublishing.org.cn The challenge in this process lies in selectively reducing the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation), which requires careful selection of catalysts and reaction conditions. ccspublishing.org.cnacs.org The reactivity and synthetic potential of compounds like this compound are thus defined by the interplay between the halogen, the nitro group, and the formamide substituent on the aromatic ring.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(3-bromo-2-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMXJFWDNJOTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681484 | |

| Record name | N-(3-Bromo-2-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-92-7 | |

| Record name | N-(3-Bromo-2-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N 3 Bromo 2 Nitrophenyl Formamide

N-Formylation Routes

N-formylation is a key transformation in the synthesis of N-(3-bromo-2-nitrophenyl)formamide. This can be accomplished through direct formylation of an appropriate aniline (B41778) derivative or by a reductive formylation approach starting from a nitro-substituted precursor.

Direct Formylation of Substituted Anilines

The most direct method involves the formylation of 3-bromo-2-nitroaniline (B1288878). This can be performed using various formylating agents and conditions, which can be broadly categorized into catalyst-free and catalyzed protocols.

Catalyst-free N-formylation methods offer the advantage of simplicity and avoidance of potentially toxic or expensive catalysts. tandfonline.com Formic acid is a commonly employed and sustainable C1 source for this transformation. colab.ws In a typical procedure, the amine is heated with formic acid, often under solvent-free conditions, to afford the corresponding formamide (B127407). nih.gov The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product can be isolated by dilution with a suitable solvent, followed by washing and drying. tandfonline.com

Another catalyst- and solvent-free approach involves the use of ethyl formate (B1220265) as the formylating agent. tandfonline.com The reaction is typically carried out by heating the amine with ethyl formate in a sealed vessel. tandfonline.com While generally effective for a range of amines, the yields for ortho-substituted anilines may be moderate. colab.ws The use of ultrasound irradiation in conjunction with a neutral ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) has also been reported to promote catalyst-free N-formylation at room temperature. researchgate.net

Table 1: Examples of Catalyst-Free N-Formylation of Anilines

| Formylating Agent | Reaction Conditions | Noteworthy Aspects |

| Formic Acid | Heating, solvent-free | Sustainable C1 source, simple work-up. colab.wsnih.gov |

| Ethyl Formate | Heating, sealed vial | Alternative to formic acid, good to excellent yields. tandfonline.com |

| Formic Acid/Ultrasound | Room temperature, ionic liquid | Mild conditions, enhanced reaction rates. researchgate.net |

| Formic Acid/Visible Light | Solvent- and catalyst-free | Environmentally benign, high yields. researchgate.net |

A variety of catalysts can be employed to facilitate the N-formylation of anilines, often leading to higher yields and milder reaction conditions. These catalysts can be broadly classified as Lewis acids, solid acids, and transition metal catalysts.

Zinc oxide (ZnO) has been reported as an effective Lewis acid catalyst for the solvent-free formylation of amines with formic acid. nih.gov The reaction typically requires heating and a significant catalyst loading. nih.gov Another approach utilizes melamine-trisulfonic acid (MTSA) as a catalyst for formylation with formic acid under solvent-free conditions, providing excellent yields for various substituted anilines. nih.gov Reusable solid acid catalysts, such as Amberlite IR-120[H+], have been used in conjunction with microwave irradiation to achieve rapid and efficient N-formylation. nih.gov

Transition metal catalysts have also been developed for this purpose. For instance, a manganese-based catalyst has been used for the N-formylation of anilines using oxalic acid as a carbon monoxide surrogate. acs.orgnih.gov However, this method may result in lower yields for anilines bearing ortho-substituents or electron-withdrawing groups like a nitro group. acs.org Bimetallic nanoparticles, such as AuPd–Fe₃O₄, have been shown to catalyze the N-formylation of secondary amines using methanol (B129727) as the formyl source under an oxygen atmosphere. mdpi.com

Table 2: Selected Catalyzed N-Formylation Methods

| Catalyst | Formylating Agent | Key Features |

| Zinc Oxide (ZnO) | Formic Acid | Solvent-free, effective for aromatic amines. nih.govresearchgate.net |

| Melamine-trisulfonic acid (MTSA) | Formic Acid | Solvent-free, excellent yields. nih.gov |

| Amberlite IR-120[H+] | Formic Acid | Reusable catalyst, microwave-assisted. nih.gov |

| Manganese Chloride (MnCl₂·4H₂O) | Oxalic Acid | CO surrogate, moderate to excellent yields. nih.gov |

| AuPd–Fe₃O₄ Nanoparticles | Methanol | Bimetallic catalyst, room temperature. mdpi.com |

Reductive Formylation of Nitro-Substituted Precursors

An alternative strategy involves the reductive formylation of a dinitro-substituted precursor. This approach combines the reduction of a nitro group to an amine with a simultaneous or subsequent formylation step. For instance, the reductive N-formylation of o-dinitroarenes has been achieved using a heterogeneous Au/TiO₂ catalyst with formic acid serving as both the reductant and the C1 source. acs.orgnih.gov This method offers a pathway to N-formylated products from readily available dinitro compounds.

Another approach to related structures involves the hydrogenative reductive coupling of 1,2-dinitrobenzene (B166439) with aldehydes, catalyzed by materials like {Mo₃S₄}n, to produce benzimidazoles. acs.orgnih.gov While not directly yielding this compound, this highlights the potential of reductive coupling methodologies. A plausible mechanism for the reductive N-formylation of nitrobenzene (B124822) involves the in-situ generation of carbon monoxide and hydrogen from formic acid, which then participate in the reduction and formylation steps. researchgate.netresearchgate.net

Derivative Synthesis from 3-Bromo-2-nitroaniline

The synthesis of this compound typically starts with the formylation of 3-bromo-2-nitroaniline. This precursor itself is synthesized through a multi-step process, often beginning with the nitration of aniline, followed by bromination. libretexts.org The resulting 3-bromo-2-nitroaniline can then be subjected to formylation using reagents like formic acid or formyl chloride to yield the target compound.

This compound can serve as an intermediate in the synthesis of other complex molecules. For example, the formamide group can be dehydrated to form the corresponding isocyanide, a versatile functional group in organic synthesis. d-nb.info Additionally, the nitro group can be reduced to an amino group, opening up further synthetic possibilities.

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound requires careful consideration of chemo- and regioselectivity, particularly during the formation of the 3-bromo-2-nitroaniline precursor. The directing effects of the substituents on the aromatic ring play a crucial role. For instance, in the synthesis of m-bromoaniline from benzene (B151609), nitration is performed first, as the nitro group is a meta-director, followed by reduction of the nitro group to an amine and then bromination. libretexts.org

During the formylation step, chemoselectivity is important, especially if other reactive functional groups are present in the molecule. N-formylation methods often show high chemoselectivity for the amino group. researchgate.net For example, in a mixture of primary and secondary amines, primary amines can be formylated selectively under certain conditions. nih.gov

Regioselectivity in the functionalization of the aniline ring is also a key aspect. The presence of both a bromo and a nitro group on the aniline ring influences the reactivity of the molecule. The electron-withdrawing nature of the nitro group, positioned ortho to the formamide nitrogen, creates significant electronic interactions that affect the molecule's properties. Control over regioselectivity in reactions such as C-H activation on substituted anilines can be influenced by factors like hydrogen bonding and the choice of catalyst. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For instance, in similar formamide (B127407) derivatives, the formyl proton (CHO) typically appears as a singlet or a doublet, depending on the solvent and temperature, in the downfield region of the spectrum, often above 8 ppm. The N-H proton of the formamide group also gives a signal in the downfield region, which can be broad and its position can be solvent-dependent. The aromatic protons would exhibit a complex splitting pattern due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and bromo substituents.

Table 1: Predicted ¹H NMR Data for N-(3-Bromo-2-nitrophenyl)formamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Formyl H (CHO) | > 8.0 | s or d | - |

| Amide H (NH) | Variable, downfield | br s | - |

| Aromatic H | 7.0 - 8.5 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show distinct signals for the formyl carbon and the six carbons of the aromatic ring.

The carbonyl carbon of the formamide group is typically observed in the range of 160-165 ppm. The aromatic carbons will appear in the range of 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom would be expected to be shifted downfield. The specific chemical shifts are sensitive to the substitution pattern on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C (C=O) | 160 - 165 |

| Aromatic C (C-NO₂) | Downfield |

| Aromatic C (C-Br) | Downfield |

| Other Aromatic C | 110 - 140 |

Advanced NMR Techniques for Structural Confirmation

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms in this compound. These 2D NMR experiments help to establish correlations between protons and carbons, providing definitive structural elucidation. While the search results mention the use of these techniques for other compounds, specific applications to this compound were not detailed. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-NO₂ functional groups. The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the formamide group gives a strong absorption band in the range of 1650-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Br stretching vibration usually appears at lower wavenumbers, typically below 700 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide I) | 1650 - 1700 |

| N-H Bend (Amide II) | 1550 - 1620 |

| C-NO₂ Asymmetric Stretch | 1500 - 1550 |

| C-NO₂ Symmetric Stretch | 1300 - 1350 |

| C-Br Stretch | < 700 |

Note: This table is based on typical ranges for these functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the various functional groups. The symmetric stretching of the nitro group often gives a strong and characteristic Raman band. Aromatic ring vibrations would also be prominent in the Raman spectrum. While the search results discuss Raman spectroscopy for other compounds, specific data for this compound is not available. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (C₇H₅BrN₂O₃), the molecular weight is 245.03 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. rsc.org

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) corresponding to the intact molecule. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.

The fragmentation of this compound under mass spectrometry conditions can be predicted based on its structure. Key fragmentation pathways likely include:

Loss of the formyl group (-CHO): Cleavage of the amide C-N bond would result in the loss of a 29 Da fragment (CHO) or 28 Da (CO).

Loss of the nitro group (-NO₂): The nitro group can be lost as a 46 Da neutral fragment.

Cleavage of the C-Br bond: The loss of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br) is another probable fragmentation step.

Fragmentation of the formamide moiety: The parent formamide molecule itself shows primary fragments corresponding to [M-1]⁺ and [M-CO]⁺. nist.gov

These fragmentation patterns help to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted nitrophenyl chromophore. The spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions. rsc.org

The phenyl ring, the nitro group, and the formamide group all contain π electrons and non-bonding (n) electrons, leading to characteristic absorptions.

π → π Transitions:* These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The benzene (B151609) ring and the nitro group are the principal contributors to these transitions. researchgate.net

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and formamide groups, or the nitrogen atom) to a π* antibonding orbital.

The substituents on the benzene ring significantly influence the position and intensity of these absorption bands. The nitro group (-NO₂) is a strong electron-withdrawing group and a powerful chromophore, which typically causes a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths. rsc.org The bromine atom also acts as a substituent that can modify the electronic transitions. The comparison of spectra between related compounds, such as those with different substituents, reveals how electronic effects alter the absorption wavelengths. rsc.org For instance, studies on similar aromatic systems show that electron-withdrawing groups can shift secondary absorption bands to longer wavelengths. rsc.org

X-ray Crystallography Studies of Related Formamide Structures

While the specific single-crystal X-ray structure of this compound is not detailed in the provided results, extensive crystallographic studies on related substituted N-phenylformamides offer significant insights into its likely solid-state conformation and intermolecular interactions. researchgate.netresearchgate.net

Studies on 2,6-disubstituted-N-phenylformamides reveal common structural motifs. researchgate.netresearchgate.net A key feature in the crystal packing of many formamides is the formation of one-dimensional chains or ribbons of molecules linked by intermolecular N-H···O hydrogen bonds. researchgate.net This hydrogen bonding occurs between the formamide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule.

This structural information from related molecules is invaluable for predicting the solid-state behavior and physicochemical properties of this compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible yet accurate method for calculating a wide range of molecular properties. For N-(3-Bromo-2-nitrophenyl)formamide, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in understanding its fundamental chemical nature. acs.orgmdpi.com

The first step in most computational studies is geometry optimization, which seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

A key structural feature is the formamide (B127407) group, which can exist in E (trans) and Z (cis) conformations due to the rotational barrier around the C-N amide bond. DFT calculations can estimate the energy of these isomers and the height of the rotational barrier. For similar formamides, the energy gap between E and Z isomers can be significant, often in the range of 9-11 kcal/mol, with the E isomer typically being more stable. The presence of the bulky bromine atom and the nitro group ortho to the formamide substituent introduces steric and electronic effects that influence the planarity of the phenyl ring and the orientation of the substituents. Conformational analysis via DFT helps to identify the global minimum energy structure, which is crucial for the accuracy of all other subsequent property calculations. acs.org

Table 1: Representative Optimized Geometrical Parameters (DFT B3LYP/6-311G(d,p)) Note: This table presents typical bond lengths and angles for the functional groups found in the title compound, based on DFT studies of analogous molecules. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=O (formyl) | 1.21 - 1.23 | |

| C-N (amide) | 1.35 - 1.38 | |

| N-H (amide) | 1.01 - 1.02 | |

| C-NO₂ | 1.45 - 1.48 | |

| C-Br | 1.88 - 1.91 | |

| Bond Angles (º) | ||

| O=C-N | 124 - 126 | |

| C-N-H | 118 - 121 | |

| C-C-NO₂ | 119 - 122 | |

| Dihedral Angles (º) | ||

| C-C-N-C (Amide twist) | 10 - 30 | |

| C-C-C-Br (Ring twist) | 0 - 5 |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental FT-IR and FT-Raman data. acs.orgresearchgate.net

For this compound, this analysis allows for the unambiguous assignment of observed spectral bands to specific molecular motions. Key vibrational modes include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. researchgate.net

C-H stretching (aromatic and formyl): Occurring around 3000-3100 cm⁻¹ and 2800-2900 cm⁻¹, respectively.

C=O stretching (amide I band): A strong absorption expected between 1650-1700 cm⁻¹. researchgate.net

NO₂ asymmetric and symmetric stretching: Strong bands usually found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

C-N stretching and N-H bending (amide II band): Located in the 1500-1550 cm⁻¹ range.

C-Br stretching: Expected at lower frequencies, typically in the 500-700 cm⁻¹ region.

Potential Energy Distribution (PED) analysis is often coupled with these calculations to determine the contribution of each internal coordinate to a given normal mode, providing a detailed understanding of the vibrational couplings within the molecule. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For this compound, the electron-withdrawing nitro and bromo groups are expected to lower the energy of both the HOMO and LUMO. The strong π-accepting nature of the nitro group likely results in the LUMO being localized primarily over the nitrophenyl ring. The HOMO is expected to have significant contributions from the phenyl ring and the amide group. DFT calculations provide quantitative values for these energies and visualize the orbital distributions. nih.govresearchgate.net

Furthermore, DFT is used to calculate the distribution of electronic charge across the molecule. This can be visualized with a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this molecule, the oxygen atoms of the nitro and formyl groups would be regions of high negative potential, while the formyl and amine protons would be regions of positive potential.

Table 2: Representative Frontier Molecular Orbital Properties (DFT) Note: This table shows typical values and interpretations for a molecule like this compound based on published data for analogous compounds.

| Parameter | Description | Typical Calculated Value (eV) | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | Electron donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 | Electron accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.5 to 4.5 | Chemical reactivity, stability |

| Ionization Potential (IP) | Approximated as -E(HOMO) | 6.5 to 7.5 | Energy to remove an electron |

| Electron Affinity (EA) | Approximated as -E(LUMO) | 2.5 to 3.5 | Energy released when adding an electron |

DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used for this purpose. acs.orgresearchgate.net The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

These calculations are invaluable for confirming structural assignments from experimental NMR spectra. For this compound, theoretical shifts can help assign the signals for the three distinct aromatic protons, the formyl proton, and the amine proton, whose positions are sensitive to the molecule's conformation and the electronic effects of the substituents. liverpool.ac.uk Comparing calculated and experimental shifts can also provide insights into solvent effects and intramolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic excited states and UV-Visible absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. science.govq-chem.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.netgaussian.com

The results of a TD-DFT calculation can be used to generate a theoretical UV-Vis spectrum, which can then be compared to an experimentally measured one. science.gov This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. For this compound, the calculations would likely predict intense π → π* transitions associated with the nitrophenyl chromophore. The analysis helps in understanding how the substituents (Br, NO₂) modify the absorption characteristics of the parent formanilide (B94145) system. q-chem.com

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. The key output is the analysis of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.netnih.gov

For this compound, NBO analysis can quantify:

Hyperconjugative interactions: Such as the delocalization of electron density from the amide nitrogen lone pair (donor) into the antibonding π* orbital of the carbonyl group (acceptor), which stabilizes the amide bond.

Intramolecular charge transfer: Interactions between the phenyl ring orbitals and the substituents (NO₂, Br, and formamide group) can be analyzed to understand their electronic influence. researchgate.net

Intramolecular hydrogen bonding: The possibility of a weak hydrogen bond between the N-H proton and the oxygen of the ortho-nitro group can be investigated by looking for an interaction between the nitro oxygen lone pair and the N-H antibonding orbital.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. By locating critical points in the electron density, QTAIM can identify and characterize chemical bonds (bond critical points, BCPs). The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), provide information about the nature and strength of the bond. QTAIM is particularly useful for characterizing weak non-covalent interactions, such as the intramolecular hydrogen bond mentioned above, providing a rigorous criterion for its existence. acs.org

Investigation of Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment plays a critical role in determining the molecular properties and chemical reactivity of solute molecules. For this compound, the solvent can influence conformational stability, electronic structure, and the kinetics of its chemical reactions through a combination of nonspecific dielectric effects and specific solute-solvent interactions, such as hydrogen bonding. While detailed computational studies specifically targeting this compound are not extensively documented in public literature, valuable insights can be drawn from theoretical investigations of its constituent functional groups and structurally similar compounds.

Solvent Influence on Molecular Properties

Explicit solvent calculations, such as those including a single water molecule complexed with formamide, predict an increase in the rotational barrier that aligns well with experimental observations in aqueous solutions, highlighting the importance of specific hydrogen bonding interactions. acs.org For this compound, solvents capable of acting as hydrogen bond donors (e.g., water, methanol) or acceptors (e.g., DMSO, formamide) would be expected to significantly influence the conformation and electronic properties of the formamide group. acs.orgaip.org

Table 1: Experimental and Calculated Rotational Energy Barriers (ΔG‡) for Formamide in Various Media

| Medium | Dielectric Constant (ε) | ΔG‡298 (kcal/mol) | Reference |

|---|---|---|---|

| Gas Phase | 1.0 | 16.0 | acs.org |

| Tetrachloroethane-d2 | 8.2 | 17.2 | acs.org |

| Dimethyl Sulfoxide-d6 (DMSO) | 46.7 | 17.8 | acs.org |

| Neat Solution | 109 | 18.0 | acs.org |

| Water | 78.4 | 18.2 | acs.org |

Furthermore, the electronic absorption spectra of molecules like this compound are expected to exhibit solvatochromism, which is a shift in the absorption maximum depending on the solvent's polarity. researchgate.netmdpi.com This phenomenon arises from the differential solvation of the electronic ground and excited states. researchgate.net Quantum chemical calculations using time-dependent density functional theory (TD-DFT) combined with polarizable continuum models (PCM) are standard methods for predicting such shifts and analyzing the nature of the electronic transitions involved. researchgate.netresearchgate.net For nitroaromatic compounds, increasing solvent polarity often leads to a bathochromic (red) shift in the n→π* transition and a hypsochromic (blue) shift in the π→π* transition.

Solvent Influence on Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group. mdpi.comresearchgate.net The bromine atom serves as a potential leaving group in such reactions. The mechanism of SNAr reactions typically involves a two-step process: the rate-limiting formation of a negatively charged, resonance-stabilized intermediate (a Meisenheimer complex), followed by the rapid departure of the leaving group. mdpi.com

Solvent polarity has a profound effect on the rates of SNAr reactions. nih.govresearchgate.net Theoretical studies using combined quantum mechanics/molecular mechanics (QM/MM) simulations and DFT calculations have shown that polar aprotic solvents (e.g., DMSO, DMF) are particularly effective at accelerating these reactions compared to protic solvents (e.g., water, ethanol). nih.gov This is because polar aprotic solvents are excellent at solvating the large, charge-delocalized Meisenheimer complex but are poor at solvating the smaller, "harder" nucleophile. Protic solvents, while polar, can strongly solvate the incoming nucleophile through hydrogen bonding, increasing the activation energy required for the initial attack on the aromatic ring. nih.govresearchgate.net

Quantum chemical calculations are instrumental in elucidating these mechanistic details. diva-portal.org They can map the potential energy surface of the reaction, identify transition states and intermediates, and quantify the stabilizing or destabilizing effects of the solvent on each species along the reaction coordinate. mdpi.comdiva-portal.org For instance, studies on the reaction of 4-fluoronitrobenzene with an azide (B81097) ion showed that QM/MM methods could accurately reproduce the large rate increases observed when moving from protic to dipolar aprotic solvents. nih.gov A similar trend would be anticipated for the reactions of this compound with various nucleophiles.

Table 2: Illustrative Reactivity Descriptors Calculated via DFT for Analyzing Solvent Effects

| Calculated Parameter | Significance in Solvent Effect Studies |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; its value changes with solvent polarity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for nucleophilic/electrophilic attack, which is modulated by the solvent. mdpi.com |

| Dipole Moment | Changes in dipole moment between ground, transition, and excited states are key to understanding solvent stabilization. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Reveals specific solute-solvent interactions, such as hydrogen bonding and charge transfer. |

| Calculated Solvation Free Energy | Quantifies the stabilization of reactants, transition states, and products by the solvent, allowing for the prediction of reaction rates. nih.gov |

Reactivity and Mechanistic Studies of N 3 Bromo 2 Nitrophenyl Formamide Derivatives

Transformations of the Formamide (B127407) Moiety

The formamide group (-NHCHO) is a versatile functional group that can undergo several important transformations, primarily dehydration to form isonitriles and hydrolysis to cleave the amide bond.

Dehydration to Corresponding Isonitriles

The dehydration of N-substituted formamides is a standard method for the synthesis of isonitriles, which are valuable intermediates in organic chemistry. thieme-connect.comorganic-chemistry.org This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) being a common and efficient method. mdpi.comresearchgate.net Studies on related N-aryl formamides have shown that this reaction can proceed rapidly and in high yields. mdpi.com For instance, the dehydration of N-(3-bromophenyl)formamide using POCl₃ and triethylamine under co-solvent-free conditions at 0 °C affords 3-bromo-1-isocyanobenzene in excellent yield. mdpi.comresearchgate.net

Another effective dehydrating system involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a tertiary amine. thieme-connect.comthieme-connect.com This method is known for its mild conditions and tolerance of various functional groups. thieme-connect.com Research on N-(4-bromophenyl)formamide has demonstrated that while the reaction proceeds, optimization of the base and solvent is crucial for achieving high conversion. thieme-connect.com Dichloromethane has been identified as a suitable solvent, and tertiary amines like triethylamine and N,N-diisopropylethylamine have proven to be effective bases. thieme-connect.com

Table 1: Dehydration of N-Aryl Formamides to Isonitriles

| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(3-bromophenyl)formamide | POCl₃, Et₃N | Co-solvent-free | 0 | Excellent | mdpi.comresearchgate.net |

| N-(4-bromophenyl)formamide | PPh₃, I₂, Et₃N | CH₂Cl₂ | Room Temp | - | thieme-connect.com |

Hydrolysis and Amide Bond Cleavage

The amide bond of the formamide group can be cleaved under hydrolytic conditions, typically in the presence of an acid or a base, to yield the corresponding amine, 3-bromo-2-nitroaniline (B1288878), and formic acid. While specific studies on the hydrolysis of N-(3-Bromo-2-nitrophenyl)formamide are not extensively detailed in the provided results, the general principles of amide hydrolysis are well-established. The electron-withdrawing nature of the nitro and bromo substituents on the aromatic ring would likely influence the rate of this reaction.

Reactions Involving the Aromatic Halogen

The bromine atom attached to the aromatic ring is a key site for various synthetic transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the nitro group is ortho to the bromine atom, which should activate the ring towards nucleophilic attack. However, the formamide group is also present, and its electronic influence must be considered.

SNAr reactions on nitro-halo aromatic derivatives are valuable for constructing complex molecular structures. semanticscholar.org Various nucleophiles, including amines and thiols, can displace the bromine atom under suitable conditions. The reaction proceeds through a negatively charged intermediate, and its rate is influenced by the stability of this intermediate, which is enhanced by electron-withdrawing groups. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira type on bromo-aryl systems)

The bromine atom on the aromatic ring of this compound and its derivatives serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. vulcanchem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. organic-chemistry.org Aryl bromides are common substrates for this reaction. beilstein-journals.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.orgfujifilm.com While specific examples with this compound are not provided, the Suzuki-Miyaura coupling of various bromo-aryl compounds is a well-established and versatile method for creating biaryl structures. beilstein-journals.orgnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. mdpi.comorganic-chemistry.org Aryl bromides are suitable substrates for this reaction, although they can sometimes undergo dehalogenation as a side reaction. beilstein-journals.org The use of additives like tetrabutylammonium (B224687) bromide (TBAB) can help to suppress this side reaction and improve the yield of the desired coupled product. beilstein-journals.org The reaction is widely used in the synthesis of fine chemicals and pharmaceuticals. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Aryl bromides can be used as substrates, though they may require heating to react efficiently. wikipedia.org The reaction conditions, including the choice of palladium source, copper co-catalyst, base, and solvent, are critical for success. reddit.com

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions on Bromo-Aryl Systems

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd(0) complex, base | Forms biaryl compounds. organic-chemistry.org |

| Heck | Alkene | Pd catalyst, base | Forms substituted alkenes. mdpi.comorganic-chemistry.org |

Reactions of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also undergo its own set of characteristic reactions.

The most common reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation is typically achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, or with metals like tin or iron in acidic media. The resulting amino group can then be further functionalized, opening up a wide range of synthetic possibilities.

In some cases, the nitro group can participate in cyclization reactions. For instance, in the synthesis of quinazolinones, the reductive cyclization of 2-nitrobenzoic acid derivatives with formamide has been reported. researchgate.net This suggests that under specific conditions, the nitro group of this compound derivatives could potentially be involved in similar intramolecular cyclization processes.

Furthermore, the nitro group can influence the course of other reactions on the molecule. For example, in photochemical reactions, the position of the nitro group can direct the outcome of the reaction, a phenomenon known as the meta-effect in some nitrophenyl systems. researchgate.net

Reductive Transformations

The most prominent reductive transformation for this compound derivatives involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This conversion is a critical step, as the resulting ortho-phenylenediamine derivative is a versatile precursor for the synthesis of various heterocyclic systems.

The reduction of the nitro group in 2-nitroanilines can be achieved through several methods:

Catalytic Hydrogenation: A common and efficient method involves the use of hydrogen gas with a palladium on carbon (Pd/C) catalyst. This method is often carried out in a solvent like methanol (B129727) at room temperature. The addition of a catalytic amount of acetic acid can promote the reaction, leading to high yields. researchgate.net

Metal-Acid Systems: A combination of a metal, such as iron powder or stannous chloride (SnCl₂·2H₂O), in an acidic medium is a classical and effective way to reduce nitro groups. organic-chemistry.orgrhhz.net For instance, a one-pot procedure using iron powder in a formic acid-isopropanol mixture can efficiently reduce the nitro group of 2-nitroanilines. organic-chemistry.org This method is advantageous as it avoids more toxic or expensive reagents like tin or palladium. organic-chemistry.org

Other Reducing Agents: Indium has also been employed in one-pot procedures for the reduction of 2-nitroanilines. researchgate.net

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For halogenated substrates like this compound, care must be taken to avoid competitive dehalogenation, which can occur with certain catalytic systems like Pd/C. researchgate.net

Table 1: Selected Reagents for Reductive Transformations of 2-Nitroanilines

| Reagent System | Conditions | Notes | Reference |

| Pd/C, H₂ | Methanol, Room Temperature, Acetic Acid (cat.) | High yields, but potential for dehalogenation. | researchgate.net |

| Fe, Formic Acid | Isopropanol, 80°C | Cost-effective and environmentally friendly. | organic-chemistry.org |

| SnCl₂·2H₂O | Room Temperature | Efficient for reductive cyclization of Schiff bases. | rhhz.net |

| Indium | Varies | Used in one-pot syntheses. | researchgate.net |

Participation in Intramolecular Cyclization Reactions

The synthetic utility of this compound derivatives is most evident in their propensity to undergo intramolecular cyclization following the reduction of the nitro group. The in situ generation of the 1,2-diamine intermediate facilitates the formation of fused heterocyclic rings, most notably benzimidazoles.

The process, often termed reductive cyclization, involves the reduction of the nitro group to an amine, which then readily condenses with the adjacent formamide group (or a derivative thereof) to form the imidazole (B134444) ring.

Key examples of intramolecular cyclization include:

Benzimidazole (B57391) Synthesis: A facile, one-pot process involves the reductive cyclization of 2-nitroanilines with orthoesters in the presence of a Pd/C catalyst. researchgate.net The formamide moiety in the starting material can act as the source for the C2 carbon of the benzimidazole ring. Alternatively, a one-pot conversion of 2-nitroamines to bicyclic 2H-benzimidazoles can be achieved using iron powder and formic acid. organic-chemistry.org The formic acid serves both as a component of the reducing system and as the source for the second carbon atom of the imidazole ring. organic-chemistry.org

Quinoxalinone Synthesis: Derivatives of N-(2-nitrophenyl)amides can undergo intramolecular cyclization to form quinoxalin-2(1H)-ones. For example, N-(2-nitro-4-substituted phenyl)-3-oxobutanamides cyclize in the presence of a base. thieme-connect.de A subsequent reduction step, often with sodium borohydride, reduces the intermediate N-oxide. thieme-connect.de Similarly, reductive cyclization of DL-N-(4-bromo-2-nitrophenyl)alanine using catalytic hydrogenation with Raney nickel leads to the formation of 3-methyl-7-bromo-quinoxalin-2(1H)-one. thieme-connect.de

These cyclization reactions are powerful tools in synthetic chemistry for building complex heterocyclic scaffolds from relatively simple starting materials. researchgate.netnih.gov

Table 2: Examples of Intramolecular Cyclization Reactions

| Starting Material Type | Reagents | Product | Reference |

| 2-Nitroaniline and Orthoester | Pd/C, H₂, Acetic Acid | Benzimidazole derivative | researchgate.net |

| 2-Nitroamine and Formic Acid | Fe, NH₄Cl | Bicyclic 2H-benzimidazole | organic-chemistry.org |

| N-(2-nitro-4-substituted phenyl)-3-oxobutanamide | aq. KOH, NaBH₄ | 6-Substituted Quinoxalin-2(1H)-one | thieme-connect.de |

| DL-N-(4-bromo-2-nitrophenyl)alanine | Raney Nickel, H₂ | 3-Methyl-7-bromo-quinoxalin-2(1H)-one | thieme-connect.de |

Electrophilic Aromatic Substitution on the Phenyl Ring

Further functionalization of the phenyl ring of this compound via electrophilic aromatic substitution is significantly influenced by the directing effects of the existing substituents.

-NHCHO (Formamido) group: This group is an activating, ortho-, para-director.

-NO₂ (Nitro) group: This is a strongly deactivating, meta-director.

-Br (Bromo) group: This is a deactivating, ortho-, para-director.

If a substitution reaction were to occur, the position of the incoming electrophile would be determined by the combined directing effects of the substituents. The formamido group directs ortho and para to itself (positions 1 and 5). The bromo group directs ortho and para to itself (positions 2 and 4). The nitro group directs meta to itself (positions 4 and 6).

Considering the positions on the ring (C1-NHCHO, C2-NO₂, C3-Br):

Position 4 is para to the formamido group and ortho to the bromo group.

Position 5 is para to the bromo group.

Position 6 is ortho to the formamido group and meta to the nitro group.

The directing effects are somewhat conflicting. However, the strong deactivation of the ring makes such reactions generally unfavorable. In many cases, reactions involving the existing functional groups, such as reduction and cyclization, are far more common and synthetically useful than attempting further substitution on the deactivated aromatic ring.

Rearrangement Pathways

While specific rearrangement pathways originating directly from this compound are not extensively documented in the provided context, related structures can undergo mechanistically interesting rearrangements. The user's prompt mentions the nitrile imine rearrangement in N-aryl hydrazonyl bromides as an example of a potential pathway for derivatives.

More broadly, rearrangements often occur under acidic conditions or during the transformation of related functional groups. For instance, the acid-catalyzed rearrangement of 3-aryloxirane-2-carboxamides, which can be synthesized from related precursors, provides insight into complex molecular reorganizations. researchgate.net In one case, the rearrangement of trans-3-(2-nitrophenyl)-N-phenyloxirane-2-carboxamide under acidic conditions leads to N-(2-carboxyphenyl)-oxalamide, showcasing a pathway controlled by the synergetic effects of the proximal amide and aryl groups. researchgate.net

Such rearrangements often proceed through intermediates where the electronic nature of the substituents on the phenyl ring plays a crucial role in directing the reaction pathway. The presence of a nitro group, as in this compound derivatives, can significantly influence the stability of intermediates and the feasibility of certain rearrangement mechanisms. researchgate.net

Advanced Synthetic Applications and Intermediacy in Complex Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

N-(3-Bromo-2-nitrophenyl)formamide serves as a crucial starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. researchgate.net These heterocycles are of significant interest due to their prevalence in biologically active molecules and functional materials. rsc.orgresearchgate.net The reactivity of the nitro and bromo substituents, coupled with the formamide (B127407) group, allows for sequential and regioselective reactions to construct fused ring systems.

One of the primary applications of this compound is in the synthesis of quinazolines and their derivatives. The reductive cyclization of the nitro group, often in the presence of a suitable reagent, can lead to the formation of a pyrimidine (B1678525) ring fused to the benzene (B151609) ring, yielding the quinazoline (B50416) core. For instance, the nitro group can be reduced to an amino group, which then undergoes cyclization with the formamide moiety to form the heterocyclic ring. researchgate.net

Furthermore, the presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of diverse substituents onto the heterocyclic scaffold, leading to a wide array of derivatives with potentially different biological or material properties.

The following table summarizes the key transformations of this compound in the synthesis of nitrogen-containing heterocycles:

| Reaction Type | Reagents and Conditions | Resulting Heterocycle |

| Reductive Cyclization | Reducing agents (e.g., SnCl2, H2/Pd), acid or base catalyst | Quinazolines |

| Cross-Coupling | Palladium catalysts, boronic acids/esters (Suzuki), alkenes (Heck), amines (Buchwald-Hartwig) | Substituted Quinazolines and other heterocycles |

This table illustrates common synthetic routes starting from this compound.

Role as a Building Block for Functional Molecules

The utility of this compound extends beyond heterocyclic synthesis to its role as a versatile building block for constructing a variety of functional molecules. guidechem.com Its distinct functional groups can be manipulated to introduce specific structural motifs and chemical properties into a target molecule.

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can be a precursor to an amino group. This transformation from a nitro to an amino functionality is a fundamental step in the synthesis of many pharmaceuticals and dyes. The resulting amine can then be further modified through acylation, alkylation, or diazotization reactions to introduce a wide range of functional groups.

The bromine atom, as a halogen, is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in organometallic cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks.

The formamide group itself can participate in various chemical transformations. It can be hydrolyzed to an amine, dehydrated to an isonitrile, or used as a formylating agent. This versatility adds another dimension to the synthetic utility of the parent molecule.

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.govscispace.com this compound is an attractive starting material for DOS due to its multiple reactive sites, which can be orthogonally addressed to create a variety of molecular scaffolds.

A typical DOS strategy involving this compound might begin with a common core structure derived from this compound. Subsequent reactions would then be employed to introduce diversity at different positions of the molecule. For example, the bromine atom can be functionalized through a set of parallel cross-coupling reactions with different boronic acids. Simultaneously or sequentially, the nitro group can be reduced and the resulting amine can be acylated with a library of carboxylic acids. Finally, the formamide group could be subjected to a range of transformations. This multi-directional approach allows for the exponential generation of a large and diverse library of compounds from a single, readily available starting material.

Key features of this compound that make it suitable for DOS include:

Multiple Reactive Sites: The presence of bromo, nitro, and formamide groups allows for a variety of chemical transformations.

Orthogonal Reactivity: The different functional groups can often be reacted selectively under different conditions, enabling controlled diversification.

Access to Complex Scaffolds: The inherent functionality allows for the construction of complex and three-dimensional molecular architectures. frontiersin.org

Development of Novel Synthetic Methodologies Based on its Reactivity

The unique electronic and steric properties of this compound have spurred the development of novel synthetic methodologies. Researchers have explored its reactivity to devise new ways of forming chemical bonds and constructing molecular frameworks.

For example, the intramolecular interactions between the ortho-nitro group and the formamide moiety can influence the reactivity of both groups, leading to novel cyclization reactions under specific conditions. The development of new catalytic systems that can selectively activate the C-Br bond in the presence of the other functional groups is an active area of research. ub.edu

Furthermore, the study of the reaction mechanisms involving this compound can provide valuable insights into fundamental organic reactions. researchgate.net Understanding how the interplay of the different functional groups dictates the outcome of a reaction can lead to the design of more efficient and selective synthetic methods for a broader range of molecules. The exploration of its reactivity continues to contribute to the expanding toolbox of synthetic organic chemistry.

Q & A

Q. What are the optimal synthetic routes for N-(3-Bromo-2-nitrophenyl)formamide, and how can reaction yields be improved?

- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, bromination and nitration steps can be optimized using controlled temperatures (-5°C to -10°C) and reagents like phenyl trimethyl ammonium tribromide in dichloromethane (DCM) for regioselective bromination . Cyclization and Vilsmeier reactions (e.g., using diethylaminomalonate hydrochloride and guanidine carbonate) may yield formamide derivatives with purity >99% when reaction times and stoichiometry are tightly controlled . Key steps include:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Phenyl trimethyl ammonium tribromide, DCM, RT | 50% |

| Nitration | H₂SO₄, HNO₃, -5°C to -10°C | 83% |

| Cyclization | NaHCO₃, ethanol, 80°C | 54% |

Yield improvements require optimizing solvent systems (e.g., THF/MeOH/water mixtures) and catalysts like pyridine or p-toluenesulfonic acid .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical . Hydrogen bonding patterns (N–H⋯O) and dihedral angles between aromatic rings (e.g., 8.38° in related compounds) confirm planar conformations . Spectroscopic data (¹H/¹³C NMR) should align with crystallographic results to resolve tautomeric ambiguities (e.g., keto-amine vs. hydroxy-pyridine forms) .

Advanced Research Questions

Q. How can contradictions in tautomeric forms during structural analysis be resolved?

- Methodological Answer : Tautomeric discrepancies (e.g., keto-amine vs. hydroxy-pyridine) arise from conjugation effects and crystallization conditions. SC-XRD combined with density functional theory (DFT) calculations can identify the dominant tautomer. For example, in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, crystallography revealed the keto-amine form due to intramolecular hydrogen bonding, contradicting initial NMR assumptions . Refinement using SHELXL with idealized H-atom positions (C–H: 0.95–0.98 Å) improves accuracy .

Q. What strategies enhance regioselectivity in bromination/nitration during synthesis?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. For nitration at the 2-position, electron-withdrawing groups (e.g., bromine) direct nitronium ion attack. Low temperatures (-10°C) and H₂SO₄/HNO₃ mixtures minimize side reactions . Bromination using phenyl trimethyl ammonium tribromide in DCM achieves >80% selectivity for the 3-position . Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites pre-synthesis.

Q. How can reaction intermediates and by-products be minimized during synthesis?

- Methodological Answer : By-product formation (e.g., during amide coupling) is reduced by optimizing coupling agents (EDC·HCl/HOBt) and bases (DIPEA) . Refluxing with pyridine and p-toluenesulfonic acid in aqueous conditions minimizes side reactions, as seen in the synthesis of N-(3-Bromo-2-methylphenyl) derivatives . Chromatographic monitoring (TLC/HPLC) identifies intermediates for timely isolation.

Data Analysis and Computational Methods

Q. How can computational tools like SHELX improve crystallographic refinement?

- Methodological Answer : SHELXL refines high-resolution data by modeling hydrogen atoms (Uiso = 1.2Ueq) and handling twinning or disorder . For example, centrosymmetric dimers in N-(3-Bromo-2-methylphenyl) derivatives were resolved using SHELXL’s restraints for aromatic ring planarity and hydrogen-bonding networks . Automated pipelines (SHELXC/D/E) enable rapid phasing for high-throughput studies .

Q. What methodologies guide the design of this compound derivatives for structure-activity studies?

- Methodological Answer : Substituent effects are modeled using Hammett constants or DFT. For example, trifluoromethyl groups (as in related benzamides) enhance metabolic stability via electron-withdrawing effects . Retrosynthetic analysis identifies reactive sites (e.g., bromine for cross-coupling). Biological activity is screened using assays targeting specific enzymes/receptors, with purity validated via HPLC (e.g., >95% in N’-(4-Bromophenyl)-2,6-difluorobenzene-1-carboximidamide) .

Purification and Characterization

Q. What advanced purification techniques are effective for high-purity N-(formamide) derivatives?

- Methodological Answer : High-purity formamides (>99%) are achieved via recrystallization (MeOH/water) or vacuum distillation. Patent methods for N-(alpha-alkoxyethyl)formamide purification recommend fractional crystallization with heptane/toluene mixtures and molecular sieves to remove residual solvents . Purity is validated via melting point analysis and LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。